4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride
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Overview
Description
4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C9H17Cl2N3. It is a white to yellow solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a pyrazole ring and a piperidine ring, making it a valuable building block in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine Dihydrochloride is the soluble epoxide hydrolase (sEH) enzyme . This enzyme belongs to the α/β hydrolase family and specifically acts on ether bonds . It facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
The compound interacts with its target, the sEH enzyme, by inhibiting its activity . The inhibition of sEH leads to a decrease in the conversion of epoxides to their corresponding diols . This results in an increase in the levels of epoxides, which have been shown to have anti-inflammatory and anti-hypertensive effects .
Biochemical Pathways
The inhibition of sEH affects the metabolism of fatty acid epoxides . These compounds are part of the arachidonic acid metabolic pathway and play a role in inflammation and blood pressure regulation . By inhibiting sEH, the compound increases the levels of these epoxides, leading to anti-inflammatory and anti-hypertensive effects .
Result of Action
The inhibition of sEH by this compound leads to an increase in the levels of fatty acid epoxides . These compounds have been shown to have anti-inflammatory and anti-hypertensive effects . Therefore, the action of the compound can lead to a reduction in inflammation and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which allows for the formation of the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness. The compound is then purified and crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimalarial activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride
- 1-Methyl-4-(piperidin-4-yl)-piperazine
Uniqueness
4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is unique due to its specific structure, which combines a pyrazole ring with a piperidine ring. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
4-(1-methylpyrazol-3-yl)piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-7-4-9(11-12)8-2-5-10-6-3-8;;/h4,7-8,10H,2-3,5-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQKPFPSBHGXHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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